molecular formula C10H8ClN3O2 B1450435 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 1368502-79-7

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No. B1450435
CAS RN: 1368502-79-7
M. Wt: 237.64 g/mol
InChI Key: QOUISVPIKAUQAR-UHFFFAOYSA-N
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Description

“2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid” is a chemical compound that contains a benzoic acid group, a chloro group, and a 1,2,4-triazole group . It’s a type of heterocyclic compound, which are cyclic compounds with at least two different elements in the ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another example is the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which were synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the crystal structure of Methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed . In another study, the structures of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported . In another study, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate has a melting point of 196-199 °C (lit.) .

Scientific Research Applications

1. Synthesis of Triazole Derivatives

Triazole derivatives, including those related to 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid, are synthesized for various biological applications. These compounds show potential in several fields due to their diverse biological activities (Toumani, 2017).

2. Development of Antifungal Agents

Triazolylindole derivatives have been evaluated for their antifungal properties. Compounds synthesized from benzoic acid derivatives have shown effectiveness against various fungi, highlighting the potential of this compound in antifungal research (Singh & Vedi, 2014).

3. Chemical Transformations and Derivatives

Research has explored the conversion of chloro-arylacrylic acids to benzoic acids, with subsequent reactions forming s-triazolo[3,4-b][1,3,4]thiadiazoles. This indicates the potential of this compound in forming novel chemical structures (Sahi et al., 2014).

4. Analysis of Structural Interactions

Studies have analyzed the crystal structures and interactions of similar benzoic acids, providing insights into the structure-activity relationships of these compounds. This research can inform the applications of this compound in various fields (Dinesh, 2013).

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of similar compounds have been suggested. For instance, it has been indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-chloro-4-(3-methyl-1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-12-5-14(13-6)7-2-3-8(10(15)16)9(11)4-7/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUISVPIKAUQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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